Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21F2N3O2 . It is used as an intermediate in organic synthesis and pharmaceutical manufacturing .
Molecular Structure Analysis
The molecular weight of “Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate” is 313.35 . The compound contains a piperazine ring, which is a common feature in many pharmaceuticals.Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Tert-butyl piperazine derivatives have been synthesized and characterized, demonstrating their importance as intermediates in the synthesis of biologically active compounds. Notably, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a yield of 52% using cost-effective methods and materials, showcasing its utility in the synthesis of benzimidazole compounds with potential biological activity (Liu Ya-hu, 2010).
A specific compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized, indicating its potential for various biological applications. This compound was evaluated for its antibacterial and anthelmintic activities, showing moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).
Other derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized, revealing their potential as antibacterial and antifungal agents. These compounds exhibited moderate biological activity against various microorganisms (Kulkarni et al., 2016).
Chemical and Structural Analysis
- The crystal structure of certain tert-butyl piperazine derivatives has been analyzed, contributing to our understanding of their potential pharmacological uses. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, highlighting its sterically congested structure and potential as a pharmacologically useful core (Gumireddy et al., 2021).
Potential Applications in Corrosion Inhibition
- Tert-butyl piperazine derivatives have been investigated for their anticorrosive properties, particularly in protecting carbon steel surfaces. Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its effectiveness in inhibiting corrosion with high efficiency, making it a potential candidate for industrial applications (Praveen et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(16)8-10(18)9-12(13)17/h8-9H,4-7,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCMVAICXALKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672630 | |
Record name | tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170104-82-2 | |
Record name | tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Amino-2,6-difluorophenyl)piperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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